5-chloro-N,N-diethylthiophene-2-sulfonamide
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Overview
Description
5-Chloro-NN-diethylthiophene-2-sulfonamide is a chemical compound belonging to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-NN-diethylthiophene-2-sulfonamide typically involves the sulfonation of thiophene derivatives followed by chlorination and alkylation. One common method is the Hinsberg synthesis, which involves the reaction of thiophene with sulfonyl chloride in the presence of a base to form the sulfonamide . The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of thiophene derivatives, including 5-chloro-NN-diethylthiophene-2-sulfonamide, often involves large-scale sulfonation and chlorination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-NN-diethylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-Chloro-NN-diethylthiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-chloro-NN-diethylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of voltage-gated sodium channels, similar to other thiophene derivatives used in medicine . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-nitrodiphenylamine: Another chlorinated thiophene derivative with different functional groups.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
5-Chloro-NN-diethylthiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group allows for various chemical modifications, making it a versatile compound in synthetic chemistry and drug development .
Properties
Molecular Formula |
C8H12ClNO2S2 |
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Molecular Weight |
253.8 g/mol |
IUPAC Name |
5-chloro-N,N-diethylthiophene-2-sulfonamide |
InChI |
InChI=1S/C8H12ClNO2S2/c1-3-10(4-2)14(11,12)8-6-5-7(9)13-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
DCIUBUXYSFCALE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(S1)Cl |
Origin of Product |
United States |
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